![molecular formula C15H16FNO2 B14199553 2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- CAS No. 864627-46-3](/img/structure/B14199553.png)
2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a nonane and a dione ring, with a fluorophenyl group attached to the nonane ring. The presence of the fluorophenyl group imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.4]nonane-1,3-dione: Lacks the fluorophenyl group, resulting in different chemical properties.
2-Azaspiro[4.4]nonane-1,3-dione, 2-(3-chlorophenyl)-: Contains a chlorophenyl group instead of a fluorophenyl group, leading to variations in reactivity and biological activity.
Uniqueness
The presence of the fluorophenyl group in 2-Azaspiro[44]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
CAS No. |
864627-46-3 |
|---|---|
Molecular Formula |
C15H16FNO2 |
Molecular Weight |
261.29 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C15H16FNO2/c16-12-6-2-1-5-11(12)10-17-13(18)9-15(14(17)19)7-3-4-8-15/h1-2,5-6H,3-4,7-10H2 |
InChI Key |
CYLZISLQAZOBNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


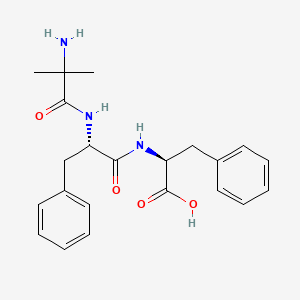
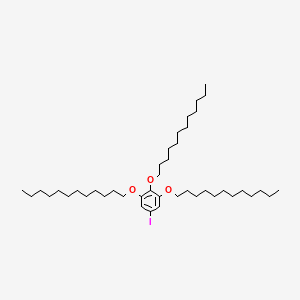
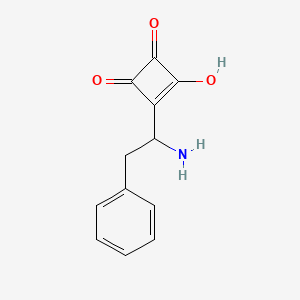
![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)
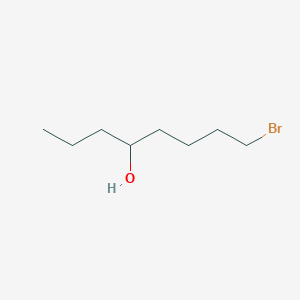
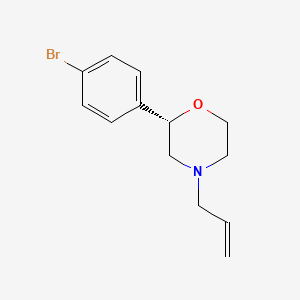
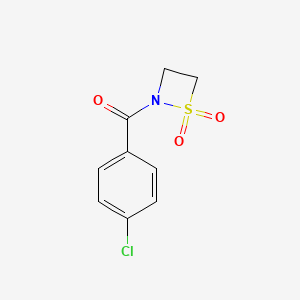
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)

![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
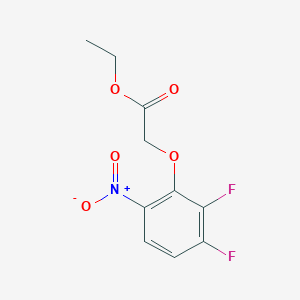
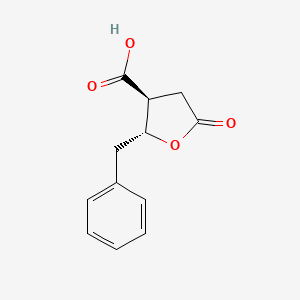
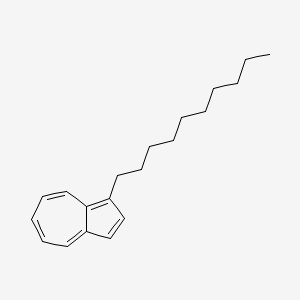
![[4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14199552.png)
